molecular formula C15H18N2OS B2690376 2-(benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide CAS No. 1252382-94-7

2-(benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide

Cat. No.: B2690376
CAS No.: 1252382-94-7
M. Wt: 274.38
InChI Key: QJZLADDLJWIXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is an organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a cyanomethyl group, and a cyclopropylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylsulfanyl intermediate, which can be achieved through the reaction of benzyl chloride with thiourea, followed by hydrolysis. The resulting benzylsulfanyl compound is then reacted with a suitable cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group. Finally, the cyclopropylpropanamide moiety is introduced through an amide coupling reaction using cyclopropylamine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like alkyl halides, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition, particularly those involving sulfur-containing functional groups.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The benzylsulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The cyanomethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(Benzylsulfanyl)benzenecarboxylic acid: Similar sulfur-containing functional group but different overall structure and properties.

    N-(Cyanomethyl)-N-cyclopropylpropanamide: Lacks the benzylsulfanyl group, resulting in different chemical reactivity and applications.

    Benzylsulfanyl derivatives: Various compounds with the benzylsulfanyl group but different substituents, leading to diverse chemical and biological properties.

Uniqueness: 2-(Benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the benzylsulfanyl group allows for specific interactions with biological targets, while the cyanomethyl and cyclopropylpropanamide moieties contribute to the compound’s overall stability and versatility in synthetic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(cyanomethyl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-12(19-11-13-5-3-2-4-6-13)15(18)17(10-9-16)14-7-8-14/h2-6,12,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZLADDLJWIXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC#N)C1CC1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.